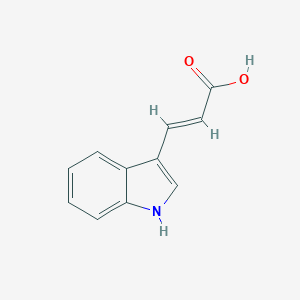

3-Indoleacrylic acid

Description

3-Indoleacrylic acid has been reported in Chondria atropurpurea with data available.

Properties

IUPAC Name |

(E)-3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184060 | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoleacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29953-71-7, 1204-06-4 | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29953-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029953717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(indol-3-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLYLACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83X500J040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 186 °C | |

| Record name | Indoleacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Indoleacrylic Acid: A Technical Guide to its Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacrylic acid (IAA), a tryptophan metabolite produced by commensal gut microbiota such as Peptostreptococcus species, has emerged as a molecule of significant interest in the fields of biochemistry, pharmacology, and drug development.[1][2] Its diverse biological activities, including potent anti-inflammatory, anticancer, and gut barrier-promoting properties, underscore its therapeutic potential.[3] This technical guide provides an in-depth overview of the fundamental properties of this compound, detailed experimental protocols for its study, and a summary of its known signaling pathways.

Core Physicochemical and Biological Properties

This compound is a solid, appearing as a white to yellow-beige or brown crystalline powder. It is characterized by its indole (B1671886) and acrylic acid components. A comprehensive summary of its physical, chemical, and biological properties is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| CAS Number | 1204-06-4 | |

| Appearance | White to yellow-beige/brown crystalline powder | |

| Melting Point | 185 °C (with decomposition) | |

| pKa | 4.59 ± 0.10 | |

| LogP | 2.34 |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥10 mg/mL, 240 mg/mL (1282.12 mM) | Sonication is recommended | |

| Ethanol (B145695) | Soluble (≥10 mg/mL) | ||

| Methanol | Slightly soluble | ||

| Water | Slightly soluble | ||

| Storage (Powder) | -20°C for 3 years | ||

| Storage (In Solvent) | -80°C for 1 year |

Table 3: Biological Activity of this compound

| Biological Activity | Description | Reference |

| Anti-inflammatory | Mitigates inflammatory responses by immune cells. | |

| Gut Barrier Function | Has a beneficial effect on intestinal epithelial barrier function. | |

| Anticancer | Exhibits potential anticancer properties. | |

| Antialgal | Acts as a high-efficient antialgal agent. | |

| Gene Induction | Used for the induction of gene transcription under the control of the trp promoter. |

Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory and gut barrier-protective functions are primarily attributed to its interaction with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Additionally, it has been shown to influence the MAPK and Toll-like receptor (TLR) signaling pathways, and consequently, the NF-κB pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

IAA, as a tryptophan metabolite, is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by IAA in intestinal immune and epithelial cells plays a crucial role in maintaining immune homeostasis, enhancing the epithelial barrier, and reducing inflammation.

Pregnane X Receptor (PXR) Signaling Pathway

Similar to other indole derivatives, IAA is an agonist of the Pregnane X Receptor (PXR). Activation of PXR in the intestine contributes to the maintenance of the mucosal barrier and the suppression of inflammatory responses.

Anti-inflammatory Signaling via MAPK and NF-κB Inhibition

IAA has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by modulating the MAPK and Toll-like receptor (TLR) signaling pathways. This modulation leads to a downstream inhibition of the NF-κB pathway, resulting in reduced production of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Anti-inflammatory Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the procedure for assessing the anti-inflammatory effects of IAA on human PBMCs stimulated with LPS.

1. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

This compound (IAA) stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IL-1β

2. Procedure:

-

Cell Culture: Culture PBMCs in complete RPMI-1640 medium.

-

Cell Seeding: Seed PBMCs into a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of culture medium.

-

IAA Pre-treatment: Prepare working solutions of IAA in culture medium. Add 50 µL of the IAA working solutions to the respective wells to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO). Incubate for 45 minutes at 37°C in a 5% CO₂ incubator.

-

LPS Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL of the LPS solution to achieve a final concentration of 10-100 ng/mL. For a negative control, add 50 µL of culture medium without LPS.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

-

Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Assessment of Intestinal Barrier Function using Caco-2 Cells

This protocol describes the measurement of transepithelial electrical resistance (TEER) in a Caco-2 cell monolayer to assess the effect of IAA on intestinal barrier integrity.

1. Materials:

-

Caco-2 cells

-

DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% Penicillin-Streptomycin

-

Transwell® inserts (0.4 µm pore size)

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

-

This compound (IAA)

2. Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a density of 1 x 10⁵ cells/cm².

-

Cell Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

-

TEER Measurement:

-

Equilibrate the cells in fresh, pre-warmed culture medium for 30 minutes.

-

Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

-

Record the resistance (Ω).

-

Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance.

-

Multiply the corrected resistance by the surface area of the insert (cm²) to obtain the TEER value (Ω·cm²).

-

-

IAA Treatment: Add IAA to the apical and/or basolateral compartments at desired concentrations (e.g., 10-100 µM).

-

Monitoring Barrier Function: Measure TEER at various time points after IAA treatment (e.g., 24, 48, 72 hours) to assess its effect on intestinal barrier function. An increase in TEER indicates enhanced barrier integrity.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the analysis of IAA using reverse-phase HPLC.

1. Materials:

-

HPLC system with a UV or MS detector

-

C18 reverse-phase column (e.g., Newcrom R1)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

This compound standard

2. Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid for UV detection or 0.1% formic acid for MS-compatible applications). The exact ratio of acetonitrile to water should be optimized for the specific column and system.

-

Standard Preparation: Prepare a stock solution of IAA in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions for a calibration curve.

-

Sample Preparation: For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to remove precipitated proteins. The supernatant can then be injected into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water/Acid mixture (isocratic or gradient elution)

-

Flow Rate: Typically 0.5-1.5 mL/min

-

Detection: UV (e.g., at 280 nm) or Mass Spectrometry

-

-

Analysis: Inject the prepared standards and samples. Identify and quantify the IAA peak based on the retention time and the calibration curve.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store IAA in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising bioactive molecule with a well-defined set of physicochemical properties and a growing body of evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and gut barrier function makes it a compelling candidate for further research and development in the context of inflammatory bowel disease, cancer, and other inflammatory conditions. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted activities of this important microbial metabolite.

References

3-Indoleacrylic Acid: A Microbial Metabolite at the Crossroads of Host-Gut Symbiosis and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacrylic acid (IA), a prominent metabolite of tryptophan produced by the gut microbiota, is emerging as a critical signaling molecule in maintaining host homeostasis. Primarily synthesized by species of the genus Peptostreptococcus, IA exerts a range of biological functions, including potent anti-inflammatory effects, enhancement of the intestinal epithelial barrier, and potential neuroprotective and anti-adipogenic activities.[1][2][3] Its multifaceted roles position it as a molecule of significant interest for therapeutic development in a variety of diseases, from inflammatory bowel disease (IBD) to metabolic disorders. This technical guide provides a comprehensive overview of the core biological functions of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to elucidate its effects.

Core Biological Functions and Mechanisms of Action

The biological activities of this compound are diverse, impacting the immune system, the integrity of the intestinal barrier, and cellular processes in distant organs. These effects are largely mediated through the activation of host receptors, notably the Aryl Hydrocarbon Receptor (AhR), and potentially the Pregnane (B1235032) X Receptor (PXR).

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating cytokine production in immune cells. In-vitro studies using bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs) have shown that IA can suppress the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines.[4][5]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Cell Type | Treatment | Cytokine | Effect | Fold Change / Concentration | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | 100 µM IA + LPS | IL-10 | Increased production | ~4-fold increase | [5] |

| Bone Marrow-Derived Macrophages (BMDMs) | 100 µM IA + LPS | TNF | No significant change | - | [5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IA + inflammatory stimuli | IL-1β | Inhibition of production | Data not specified | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IA + inflammatory stimuli | IL-6 | Inhibition of production | Data not specified | [6] |

| Laying Hen Liver (in vivo) | 150 mg/kg IA + LPS | IL-1β, IL-6, IL-8, TNF-α | Reduced serum levels | Significant reduction | [7] |

Enhancement of Intestinal Barrier Function

Table 2: Effects of Indole (B1671886) Metabolites on Intestinal Barrier Function

| Cell Model | Treatment | Parameter | Effect | Quantitative Data | Reference |

| Caco-2/HT29 co-culture | Indole-3-propionic acid (IPA) | TEER | Increased | Significant increase | [8] |

| Caco-2/HT29 co-culture | Indole-3-propionic acid (IPA) | Paracellular Permeability | Decreased | Significant decrease | [8] |

| Caco-2/HT29 co-culture | Indole-3-propionic acid (IPA) | Claudin-1, Occludin, ZO-1 | Increased expression | - | [8] |

| Mouse Intestinal Spheroids | 100 µM IA + LPS | Muc2 mRNA | Increased expression | ~2-fold increase | [5] |

Neuroprotective Effects

Emerging evidence suggests a neuroprotective role for indole derivatives. While direct studies on this compound are limited, research on related compounds and the general class of indole-based molecules indicates a potential to mitigate oxidative stress and apoptosis in neuronal cells. Experiments using the SH-SY5Y neuroblastoma cell line, a common model for neurodegenerative disease research, have shown that indole compounds can protect against cytotoxicity induced by oxidative stressors like hydrogen peroxide (H₂O₂).[9][10]

Table 3: Potential Neuroprotective Effects of Indole Compounds

| Cell Line | Stressor | Treatment | Effect | Quantitative Data | Reference |

| SH-SY5Y | H₂O₂ | Indole-phenolic compounds | Increased cell viability | ~25% increase | [9] |

| SH-SY5Y | H₂O₂ | Indole-phenolic compounds | Reduced ROS levels | Reduction to basal levels | [9] |

| SH-SY5Y | Dopamine | Resveratrol (for comparison) | Attenuated cytotoxicity | - | [11] |

Anti-Adipogenesis Effects

This compound has been implicated in the regulation of adipogenesis, the process of fat cell formation. Studies have suggested that IA can inhibit the differentiation of preadipocytes into mature adipocytes by downregulating key adipogenic transcription factors such as Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3][12]

Table 4: Potential Anti-Adipogenic Effects of this compound

| Cell Line | Treatment | Target Gene | Effect | Fold Change | Reference |

| 3T3-L1 preadipocytes | Phenolic compounds (for comparison) | PPARγ | Downregulation | Significant reduction | [13] |

| 3T3-L1 preadipocytes | Phenolic compounds (for comparison) | C/EBPα | Downregulation | Significant reduction | [13] |

Signaling Pathways

The biological functions of this compound are primarily transduced through specific intracellular signaling pathways. The most well-characterized of these is the Aryl Hydrocarbon Receptor (AhR) pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

IA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to IA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target of the IA-activated AhR pathway is Interleukin-22 (IL-22), a cytokine crucial for promoting intestinal barrier function and antimicrobial defense.[8][14][15]

Potential Pregnane X Receptor (PXR) Activation

While the interaction of this compound with the Pregnane X Receptor (PXR) is less defined than its activation of AhR, some studies suggest that indole metabolites can act as PXR ligands.[16][17] PXR is a nuclear receptor that plays a key role in xenobiotic metabolism and has also been implicated in regulating intestinal inflammation. Activation of PXR can lead to the transcription of genes involved in detoxification and the maintenance of intestinal homeostasis. Further research is needed to fully elucidate the direct role of IA in PXR activation.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the biological functions of this compound.

Bone Marrow-Derived Macrophage (BMDM) Culture and Cytokine Analysis

This protocol describes the generation of BMDMs from mouse bone marrow and their subsequent stimulation to assess the anti-inflammatory effects of IA.[7][18][19]

Workflow:

Detailed Methodology:

-

Bone Marrow Isolation: Euthanize mice and aseptically dissect femurs and tibias. Flush the bone marrow with sterile PBS using a syringe and needle.

-

Cell Culture: Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) or recombinant M-CSF (10 ng/mL).

-

Differentiation: Incubate the cells for 7 days at 37°C in a 5% CO₂ incubator. On day 4, add an equal volume of fresh medium. By day 7, the cells will have differentiated into a homogenous population of macrophages.

-

Treatment and Stimulation: Plate the differentiated BMDMs. Pre-treat the cells with this compound (e.g., 100 µM) for a specified period (e.g., 6 hours), followed by stimulation with lipopolysaccharide (LPS) (e.g., 20 ng/mL) for a further 18-24 hours.

-

Cytokine Analysis: Collect the cell culture supernatant and quantify the concentrations of cytokines such as IL-10, TNF, IL-1β, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

Intestinal Epithelial Barrier Function Assay (TEER Measurement)

This protocol outlines the use of a co-culture of Caco-2 and HT29-MTX cells to model the intestinal barrier and measure its integrity via Transepithelial Electrical Resistance (TEER).[20][21]

Workflow:

Detailed Methodology:

-

Cell Seeding: Seed a mixture of Caco-2 and HT29-MTX cells (e.g., in a 9:1 ratio) onto the apical side of Transwell inserts.

-

Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions and mucus production.

-

Treatment: Once a stable TEER is established, treat the cells with this compound in the apical chamber, with or without an inflammatory stimulus (e.g., TNF-α or LPS) in the basolateral chamber.

-

TEER Measurement: At various time points, measure the TEER using an epithelial volt-ohm meter.

-

Data Analysis: Calculate the change in TEER relative to control-treated cells to determine the effect of IA on barrier integrity.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the potential neuroprotective effects of this compound against oxidative stress-induced cell death in the SH-SY5Y neuroblastoma cell line.[9][10][22]

Workflow:

Detailed Methodology:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and penicillin-streptomycin.

-

Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to the cell culture medium for a defined period.

-

Cell Viability Assay (MTT): After the stress induction, add MTT solution to the wells and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at 570 nm.

-

ROS and Apoptosis Measurement: In parallel experiments, measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Assess apoptosis by measuring the expression or activity of key apoptotic proteins such as cleaved caspase-3 and Bax/Bcl-2 ratio using western blotting or specific activity assays.

Adipogenesis Assay in 3T3-L1 Cells

This protocol details a method to investigate the effect of this compound on the differentiation of 3T3-L1 preadipocytes.[13][23]

Workflow:

Detailed Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and an adipogenic cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) (MDI).

-

Treatment: Treat the cells with this compound at various concentrations throughout the differentiation process.

-

Lipid Accumulation Staining: After several days of differentiation (e.g., day 8), fix the cells and stain with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

Gene Expression Analysis: At different time points during differentiation, isolate RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of key adipogenic transcription factors, such as Pparg and Cebpa, and markers of mature adipocytes.

Conclusion and Future Directions

This compound, a metabolite derived from the intricate interplay between dietary tryptophan and the gut microbiota, stands out as a significant modulator of host physiology. Its well-documented anti-inflammatory and intestinal barrier-enhancing properties, mediated primarily through the AhR signaling pathway, make it a promising therapeutic candidate for inflammatory bowel diseases and other conditions characterized by gut barrier dysfunction.

The potential neuroprotective and anti-adipogenic effects of IA, while less explored, open up exciting new avenues for research and drug development in the fields of neurodegenerative diseases and metabolic disorders. Future research should focus on obtaining more definitive quantitative data on these effects, elucidating the precise molecular mechanisms involved, and exploring the potential for direct PXR activation. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. A deeper understanding of this microbial metabolite will undoubtedly pave the way for novel therapeutic strategies that harness the power of the gut microbiome to improve human health.

References

- 1. Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic Characterization of the Cellular Effects of AhR Activation by Microbial Tryptophan Catabolites in Endotoxin-Activated Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on alleviating lipopolysaccharide-induced liver inflammatory damage in laying hens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleacrylic acid produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Indoleacrylic acid produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An intronic enhancer of Cebpa regulates adipocyte differentiation and adipose tissue development via long‐range loop formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of PXR Function by Coactivator and Corepressor Proteins: Ligand Binding Is Just the Beginning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pacb.com [pacb.com]

- 19. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prolonged Induction Activates Cebpα Independent Adipogenesis in NIH/3T3 Cells | PLOS One [journals.plos.org]

3-Indoleacrylic acid discovery and history

An In-depth Technical Guide to 3-Indoleacrylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-IAA), a metabolite of the essential amino acid tryptophan, has garnered increasing interest in the scientific community for its diverse biological activities, particularly its role in gut health and immunomodulation. Unlike its close structural relative, Indole-3-acetic acid, a well-known plant hormone, this compound is primarily recognized as a product of microbial metabolism within the mammalian gut. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological significance of this compound, with a focus on its synthesis, experimental protocols, and relevant signaling pathways.

A Note on Nomenclature

It is crucial to distinguish this compound from Indole-3-acetic acid, as both are sometimes abbreviated as IAA. In this document, "this compound" will be explicitly named to avoid ambiguity.

Discovery and History

The precise first discovery, including the initial isolation and characterization of this compound, is not prominently documented in readily available historical records. However, early research into tryptophan metabolism and the biological activity of indole (B1671886) derivatives laid the groundwork for its identification.

An early significant mention of the biological relevance of indole derivatives, including those structurally related to this compound, can be traced back to a 1933 publication by Bauguess and Berg.[1] Their work explored the "availability of indole derivatives for supplementing diets deficient in tryptophan," hinting at the metabolic interconnections of these compounds.

A key milestone in the chemical synthesis of this compound was the work of J.S. Moffatt, who in 1957 published a method for the "Preparation of b-3-indolylacrylic acid".[1] This provided a reproducible method for obtaining the compound for further study.

The modern understanding of this compound's significance has been profoundly shaped by research into the gut microbiome. It is now established that this compound is a metabolite produced by various commensal bacteria, including species of Peptostreptococcus and Clostridium.[2][3] This discovery has shifted the focus of research towards its role as a signaling molecule in the host-microbiome interaction, particularly in the context of intestinal health and inflammation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 180 - 186 °C | |

| CAS Number | 1204-06-4 | |

| PubChem CID | 5375048 | |

| Solubility | Soluble in DMSO and Ethanol | |

| InChI Key | PLVPPLCLBIEYEA-AATRIKPKSA-N |

Microbial Synthesis of this compound

This compound is a product of tryptophan metabolism by specific species of the gut microbiota. The biosynthetic pathway involves the conversion of dietary tryptophan into various indole derivatives. The pathway from tryptophan to this compound is a key function of a healthy gut microbiome.

Caption: Microbial synthesis of this compound from tryptophan.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and gut barrier-protective effects being the most extensively studied.

Anti-inflammatory Effects

This compound has been shown to suppress inflammatory responses. For instance, it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).

| Cytokine | Effect of this compound Treatment | Cell Type | Stimulus | Source |

| TNF-α | Decreased expression | Co-culture of intestinal spheroids and macrophages | LPS | |

| IL-10 | Increased expression | Co-culture of intestinal spheroids and macrophages | LPS | |

| IL-1β | Decreased secretion | Human PBMCs | LPS | |

| IL-6 | Decreased secretion | Human PBMCs | LPS |

Aryl Hydrocarbon Receptor (AhR) Signaling

A key mechanism underlying the biological effects of this compound is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression. This signaling cascade is pivotal in regulating immune responses at mucosal surfaces.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

Key Experimental Protocols

This section provides an overview of methodologies commonly used to investigate the biological effects of this compound.

Synthesis of this compound (Adapted from Moffatt, 1957)

This early method provides a foundational protocol for the chemical synthesis of this compound.

Materials:

-

Indole-3-aldehyde

-

Malonic acid

-

Piperidine

Procedure:

-

A mixture of indole-3-aldehyde and malonic acid is heated in pyridine containing a small amount of piperidine.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is poured into water and acidified to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Measurement of Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)

TEER is a widely accepted quantitative method to measure the integrity of tight junction dynamics in cell culture models of epithelial barriers.

Materials:

-

Epithelial cell line (e.g., Caco-2, T84)

-

Transwell inserts

-

Cell culture medium

-

This compound solution

-

EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

Procedure:

-

Seed epithelial cells on Transwell inserts and culture until a confluent monolayer is formed.

-

Treat the cells with the desired concentrations of this compound, with appropriate vehicle controls.

-

At specified time points, measure the electrical resistance across the cell monolayer using an EVOM.

-

The TEER value is calculated by subtracting the resistance of a blank insert (without cells) from the measured resistance and then multiplying by the surface area of the insert. An increase in TEER indicates an enhancement of the barrier function.

In Vitro Anti-inflammatory Assay

This protocol outlines a general method to assess the anti-inflammatory properties of this compound on immune cells.

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages, human PBMCs)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound solution

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Culture the immune cells to the desired density in appropriate multi-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of pro-inflammatory and anti-inflammatory cytokines in the supernatants using specific ELISA kits. A dose-dependent decrease in pro-inflammatory cytokines indicates an anti-inflammatory effect.

Conclusion

This compound has emerged from being a relatively obscure microbial metabolite to a significant signaling molecule in host-microbiome interactions. Its history is intertwined with the broader exploration of tryptophan metabolism and the chemical synthesis of indole derivatives. The current body of research strongly supports its role in maintaining gut homeostasis through the modulation of inflammatory responses and enhancement of the intestinal barrier, primarily through the activation of the Aryl Hydrocarbon Receptor. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing compound. Future research will likely focus on elucidating the full spectrum of its biological activities, its potential as a biomarker for gut health, and its development as a novel therapeutic agent for inflammatory and gastrointestinal disorders.

References

3-Indoleacrylic Acid: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Indoleacrylic acid (IAA) is a significant metabolite derived from the essential amino acid tryptophan by the gut microbiota.[1] Commensal bacteria, particularly species like Peptostreptococcus and Parabacteroides distasonis, are primary producers of IAA.[2][3][4] Emerging research has identified IAA as a crucial signaling molecule in the host-microbiota crosstalk, with potent anti-inflammatory properties and a key role in maintaining intestinal barrier integrity.[2][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The biological effects of this compound are primarily mediated through its interaction with specific host receptors and its ability to modulate key inflammatory and antioxidant signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

A primary mechanism of action for IAA is its function as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune homeostasis at barrier surfaces.[6][7][8]

-

Signaling Cascade: Upon binding IAA, the cytosolic AhR translocates to the nucleus. Here, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6]

-

Functional Outcomes: A key target of the IAA-AhR signaling axis is the cytokine Interleukin-22 (IL-22).[4][9] IL-22 plays a vital role in promoting the integrity of the intestinal epithelial barrier by stimulating goblet cell differentiation, increasing the production of mucins (e.g., MUC2), and enhancing the expression of tight junction proteins.[4][5][9] This fortification of the gut barrier helps to limit the translocation of inflammatory microbial products.

Modulation of Inflammatory and Antioxidant Pathways

IAA exerts potent anti-inflammatory and antioxidant effects by directly influencing cellular signaling cascades involved in the immune response.

-

Inhibition of Pro-inflammatory Cytokines: IAA has been shown to significantly suppress the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in immune cells and tissues.[2][10]

-

MAPK and TLR Pathway Regulation: In a model of lipopolysaccharide (LPS)-induced liver injury, IAA was found to mitigate inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Toll-like Receptor (TLR) signaling pathways.[10]

-

NRF2 Pathway Activation: In human peripheral blood mononuclear cells (PBMCs), IAA activates the Nuclear factor erythroid 2-related factor 2 (NRF2)-Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[2]

Pregnane (B1235032) X Receptor (PXR) Pathway

While less directly characterized for IAA compared to other indole (B1671886) metabolites like Indole-3-propionic acid (IPA), the Pregnane X Receptor (PXR) is a key nuclear receptor in the gut that responds to microbial metabolites.[11][12][13] PXR activation contributes to the maintenance of intestinal homeostasis and the regulation of inflammatory responses, representing a potential, albeit indirect or weaker, mechanism for IAA.[9][14]

Quantitative Data Summary

The biological activities of this compound have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Effect of IAA on Pro-inflammatory Cytokine Expression

| Model System | Treatment | Target Cytokine | Result | Reference |

|---|---|---|---|---|

| Human PBMCs | LPS + IAA | IL-6 | Significant reduction in secretion | [2] |

| Human PBMCs | LPS + IAA | IL-1β | Significant reduction in secretion | [2] |

| Laying Hen Liver | LPS + IAA (150 mg/kg) | IL-1β (mRNA) | Expression significantly alleviated (P < 0.05) | [10] |

| Laying Hen Liver | LPS + IAA (150 mg/kg) | TNF-α (mRNA) | Expression significantly alleviated (P < 0.05) | [10] |

| Laying Hen Liver | LPS + IAA (150 mg/kg) | IL-6 (mRNA) | Expression significantly alleviated (P < 0.05) |[10] |

Table 2: Effect of IAA on Antioxidant Enzyme Activity

| Model System | Treatment | Target Enzyme | Result | Reference |

|---|---|---|---|---|

| Laying Hen Serum | LPS + IAA (150 mg/kg) | T-SOD | Activity significantly elevated (P < 0.05) | [10] |

| Laying Hen Serum | LPS + IAA (150 mg/kg) | CAT | Activity significantly elevated (P < 0.05) | [10] |

| Laying Hen Serum | LPS + IAA (150 mg/kg) | GSH-Px | Activity significantly elevated (P < 0.05) |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of IAA's mechanism of action.

Protocol 1: In Vitro Anti-inflammatory Assay in Human PBMCs

This protocol, adapted from Wlodarska et al. (2017), assesses the ability of IAA to suppress cytokine production in human immune cells.[2]

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells. Include appropriate controls (untreated cells, cells with LPS only, cells with IAA only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of secreted cytokines (e.g., IL-6, IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Protocol 2: In Vivo Hepatoprotective Assay in Laying Hens

This protocol is based on the study by Li et al. (2024) investigating the effect of IAA on LPS-induced liver injury.[10]

-

Animal Model: Use 24-week-old laying hens, randomly divided into groups (e.g., Control, IAA, LPS, IAA+LPS).

-

Dietary Supplementation: For IAA-treated groups, supplement the basal diet with 150 mg/kg this compound for a period of 8 weeks.

-

Inflammatory Challenge: At the end of the 8-week feeding period, induce acute liver injury in the LPS and IAA+LPS groups via an intraperitoneal injection of LPS (0.5 mg/kg body weight). Control and IAA groups receive a saline injection.

-

Sample Collection: Euthanize all animals 12 hours after the LPS injection. Collect blood serum and liver tissue samples for analysis.

-

Biochemical Analysis: Use serum to measure the activity of antioxidant enzymes (T-SOD, CAT, GSH-Px) and levels of pro-inflammatory cytokines using commercial assay kits.

-

Gene Expression Analysis: Extract total RNA from liver tissue samples. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IL-6) relative to a housekeeping gene (e.g., GAPDH).

-

Histology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess histopathological changes like hepatocyte necrosis and inflammatory cell infiltration.

Conclusion

This compound, a metabolite produced by the gut microbiota, demonstrates a multifaceted mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor and the modulation of critical inflammatory and antioxidant pathways. Its ability to enhance intestinal barrier function and suppress pro-inflammatory cytokine production underscores its importance in maintaining gut homeostasis.[2][4][10] The quantitative data and experimental frameworks presented provide a solid foundation for further research and development of IAA as a potential therapeutic agent for inflammatory bowel disease (IBD) and other inflammatory conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Indoleacrylic acid produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]

- 8. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of intestinal microbes on intestinal barrier function and host immunity from a metabolite perspective [frontiersin.org]

- 10. Effects of this compound on alleviating lipopolysaccharide-induced liver inflammatory damage in laying hens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole - Wikipedia [en.wikipedia.org]

- 12. embopress.org [embopress.org]

- 13. Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 3-Indoleacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleacrylic acid (IAA), a metabolite of the essential amino acid tryptophan, has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and barrier-protective functions. As a signaling molecule primarily produced by the gut microbiota, IAA interacts with host receptors, such as the Aryl Hydrocarbon Receptor (AhR), to modulate key physiological pathways. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data where available, detailing experimental protocols for its extraction and analysis, and illustrating its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related fields who are investigating the therapeutic potential of this microbial metabolite.

Natural Sources of this compound

The primary natural sources of this compound are microorganisms, particularly bacteria residing in the mammalian gut. In addition to the gut microbiome, certain marine algae and plants have been identified as natural sources of this compound.

Gut Microbiota

The most significant and well-documented source of this compound is the gut microbiota, which metabolizes dietary tryptophan into a variety of indole (B1671886) derivatives. Specific species of the genus Peptostreptococcus have been identified as key producers of IAA.[1][2][3]

-

Peptostreptococcus species: Several species within this genus, including P. russellii, P. anaerobius, and P. stomatis, are known to produce this compound.[2][4] These bacteria possess the necessary enzymatic machinery to convert tryptophan to IAA.[2]

While the presence of IAA produced by these bacteria is well-established, quantitative data on the exact concentrations in the gut or in culture are limited. However, relative abundance studies have been conducted.

Table 1: Relative Production of this compound by Peptostreptococcus Species

| Bacterial Species | Relative Abundance of this compound |

| Peptostreptococcus russellii | High |

| Peptostreptococcus anaerobius | High |

| Peptostreptococcus stomatis | Low |

Source: Data adapted from Wlodarska et al. (2017). The study used QTOF MS to determine the relative abundance of IAA in bacterial culture supernatants.[2]

Marine Organisms

Certain marine organisms have been found to contain this compound. The most notable example is the red alga Chondria atropurpurea.[5]

Plants

This compound has also been identified in some plant species, where it may play a role as a phytohormone, similar to other indole compounds like indole-3-acetic acid.

-

Lens culinaris (Lentil): Lentil seedlings have been reported to contain this compound. As with marine sources, the exact concentration of IAA in lentils is not widely documented in publicly available research.

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources are critical for research and development. The following sections outline detailed methodologies for these procedures from microbial and plant sources, primarily based on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Extraction and Quantification of this compound from Bacterial Culture

This protocol is adapted from methodologies used for the analysis of indole compounds from bacterial supernatants.

2.1.1. Materials and Reagents

-

Bacterial culture grown in appropriate media supplemented with L-tryptophan.

-

Centrifuge and sterile centrifuge tubes.

-

Acidified ethyl acetate (B1210297) (with 0.1% formic acid).

-

Nitrogen gas evaporator.

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (LC-MS grade).

-

This compound analytical standard.

-

LC-MS system (e.g., UPLC-Q-TOF MS/MS).

2.1.2. Extraction Procedure

-

Culture Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted metabolites.

-

Acidification: Acidify the supernatant to a pH of approximately 3.0 using formic acid.

-

Liquid-Liquid Extraction:

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic phase (ethyl acetate).

-

Repeat the extraction process twice more, pooling the organic phases.

-

-

Evaporation: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of 50% methanol/water for LC-MS analysis.

2.1.3. HPLC-MS/MS Quantification

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transition for IAA: Precursor ion (m/z) 186.06 -> Product ion (m/z) 142.07.

-

-

Quantification: Generate a standard curve using the this compound analytical standard to quantify the concentration in the samples.

General Protocol for Extraction of Indole Compounds from Plant Material

This protocol provides a general framework for the extraction of auxins and related indole compounds from plant tissues.

2.2.1. Materials and Reagents

-

Plant tissue (e.g., lentil seedlings).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction buffer (e.g., 80% methanol with 1% acetic acid).

-

Centrifuge.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (LC-MS grade).

2.2.2. Extraction Procedure

-

Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Add the powdered tissue to a pre-chilled tube containing the extraction buffer.

-

Incubate on a shaker at 4°C in the dark for at least 4 hours.

-

-

Centrifugation: Centrifuge the extract at 12,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the indole compounds with methanol.

-

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

2.2.3. HPLC-MS/MS Analysis

The analytical conditions would be similar to those described in section 2.1.3, with potential optimization of the gradient and MRM transitions for the specific plant matrix.

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction initiates a signaling cascade that leads to the modulation of inflammatory and antioxidant responses. A key downstream pathway influenced by AhR activation is the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.

Caption: Signaling pathway of this compound (IAA) via AhR and Nrf2.

The binding of IAA to the cytoplasmic AhR complex leads to its activation and translocation to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating inflammatory responses. Furthermore, AhR activation can indirectly lead to the activation of the Nrf2 pathway, which enhances the transcription of antioxidant genes, thereby bolstering cellular defense against oxidative stress.

References

- 1. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of coupled Ah receptor and Nrf2 gene batteries by dietary phytochemicals in relation to chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NRF2 Modulates Aryl Hydrocarbon Receptor Signaling: Influence on Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Indoleacrylic Acid in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleacrylic acid (IDA), a metabolite produced from dietary tryptophan by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. This document provides a comprehensive overview of the synthesis, mechanisms of action, and physiological effects of IDA, with a particular focus on its role in maintaining intestinal homeostasis, modulating immune responses, and enhancing gut barrier function. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating the effects of IDA are provided. Furthermore, the core signaling pathways, primarily involving the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR), are elucidated through detailed diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, immunology, and drug development who are interested in the therapeutic potential of gut microbial metabolites.

Introduction

The gut microbiota plays a pivotal role in human health and disease through the production of a diverse array of metabolites. Among these, tryptophan derivatives have garnered significant attention for their potent biological activities. This compound (IDA) is a key microbial metabolite of tryptophan that has been shown to exert beneficial effects on the host.[1][2] Produced by specific commensal bacteria, IDA acts as a crucial signaling molecule, influencing intestinal epithelial barrier integrity and modulating both innate and adaptive immune responses.[1][3][4] Dysregulation of tryptophan metabolism and reduced levels of IDA have been associated with inflammatory bowel disease (IBD), highlighting its potential as a therapeutic agent. This guide will delve into the technical details of IDA's role in the gut, providing a foundation for further research and development in this promising area.

Biosynthesis of this compound

IDA is not produced by the host but is a direct product of bacterial metabolism of dietary tryptophan. The biosynthetic pathway primarily involves the conversion of tryptophan to indole-3-pyruvate (IPyA), which is then further metabolized to IDA.

Key bacterial species capable of producing IDA include members of the Clostridiales order, such as Peptostreptococcus species (P. russellii, P. anaerobius, P. stomatis) and Clostridium sporogenes. The genetic basis for this metabolic capability in Peptostreptococcus species is a gene cluster that includes phenyllactate dehydratase and its activator.

A simplified representation of the microbial production of IDA from tryptophan is illustrated below.

Mechanisms of Action: Signaling Pathways

IDA exerts its biological effects primarily through the activation of two key nuclear receptors: the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR). These receptors are ligand-activated transcription factors that regulate the expression of a wide range of genes involved in immunity, inflammation, and barrier function.

Aryl Hydrocarbon Receptor (AHR) Signaling

The AHR is a critical sensor of small molecules, including microbial metabolites. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90). Upon binding of a ligand like IDA, the AHR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AHR dissociates from its chaperones and forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of IDA-mediated AHR activation in the gut include:

-

Induction of IL-22 production: AHR activation in innate lymphoid cells (ILCs) and other immune cells leads to the production of interleukin-22 (IL-22), a cytokine crucial for promoting epithelial cell regeneration and the expression of antimicrobial peptides.

-

Upregulation of IL-10: IDA can enhance the production of the anti-inflammatory cytokine IL-10 by immune cells such as macrophages.

-

Regulation of detoxification enzymes: AHR activation induces the expression of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of various compounds.

Pregnane X Receptor (PXR) Signaling

PXR is another nuclear receptor that functions as a sensor for a wide range of endogenous and xenobiotic compounds. Similar to AHR, upon activation by ligands such as IDA, PXR forms a heterodimer with the retinoid X receptor (RXR). This PXR-RXR complex then binds to specific hormone response elements on the DNA, leading to the transcription of target genes.

In the context of the gut, PXR activation by microbial metabolites like indole-3-propionic acid (a related indole (B1671886) derivative) has been shown to:

-

Enhance intestinal barrier function: PXR activation upregulates the expression of genes encoding tight junction proteins, thereby strengthening the epithelial barrier.

-

Modulate inflammation: PXR activation can lead to the downregulation of pro-inflammatory cytokines such as TNF-α.

-

Induce detoxification enzymes: PXR is a key regulator of CYP3A4, an enzyme involved in the metabolism of a majority of clinically used drugs.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Immune Cells

| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | IDA + LPS | 100 µM | 18 h | Increased IL-10 production | |

| Bone Marrow-Derived Macrophages (BMDMs) | IDA + LPS | 100 µM | 18 h | No significant change in TNF production | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IDA + anti-CD3/CD28 | 100 µM | 72 h | Decreased IFN-γ production | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IDA + anti-CD3/CD28 | 100 µM | 72 h | Increased IL-10 production |

Table 2: In Vivo Effects of this compound in a DSS-Induced Colitis Mouse Model

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| C57BL/6 mice | IDA in drinking water | 100 mg/kg/day | 7 days | Reduced weight loss | |

| C57BL/6 mice | IDA in drinking water | 100 mg/kg/day | 7 days | Decreased disease activity index | |

| C57BL/6 mice | IDA in drinking water | 100 mg/kg/day | 7 days | Increased colonic expression of Muc2 and IL-10 | |

| C57BL/6 mice | IDA in drinking water | 100 mg/kg/day | 7 days | Increased colonic expression of AHR target gene Cyp1a1 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

In Vivo DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using dextran (B179266) sodium sulfate (B86663) (DSS) to evaluate the protective effects of IDA.

Materials:

-

8-10 week old male C57BL/6 mice

-

Dextran sodium sulfate (DSS, 36-50 kDa)

-

This compound (Sigma-Aldrich, Cat#I3807)

-

Sterile drinking water

Procedure:

-

Acclimatize mice for one week prior to the experiment.

-

Divide mice into experimental groups (e.g., Control, DSS only, DSS + IDA).

-

For the IDA treatment group, dissolve IDA in the drinking water at a concentration to achieve the desired dosage (e.g., 100 mg/kg/day), starting 2 days prior to DSS administration and continuing throughout the experiment.

-

To induce colitis, administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

-

Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

At the end of the treatment period (Day 8), euthanize the mice and collect colonic tissue.

-

Measure colon length and collect tissue samples for histological analysis (H&E staining), RNA extraction for qRT-PCR analysis of genes such as Muc2, Il10, and Cyp1a1, and protein extraction for western blotting or ELISA.

In Vitro Macrophage Stimulation Assay

This protocol details the treatment of bone marrow-derived macrophages (BMDMs) with IDA and subsequent stimulation with lipopolysaccharide (LPS) to assess the immunomodulatory effects of IDA.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-conditioned medium or recombinant M-CSF

-

DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (IDA)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for IL-10 and TNF

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate them into BMDMs.

-

On day 7, harvest the BMDMs and seed them in 24-well plates at a density of 5 x 10^5 cells/well.

-

Pre-treat the cells with IDA (e.g., 100 µM) or vehicle control (DMSO) for 6 hours.

-

Stimulate the cells with LPS (e.g., 20 ng/mL) for 18 hours.

-

Collect the cell culture supernatants and measure the concentrations of IL-10 and TNF using ELISA kits according to the manufacturer's instructions.

-

Cell lysates can be collected for qRT-PCR or western blot analysis of relevant genes and proteins.

In Vitro Intestinal Barrier Function Assay

This protocol describes the use of a Caco-2 cell monolayer model to assess the effect of IDA on intestinal epithelial barrier integrity.

Materials:

-

Caco-2 human colon adenocarcinoma cells

-

DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin

-

Transwell inserts (0.4 µm pore size)

-

Millicell ERS-2 Voltohmmeter

-

FITC-dextran (4 kDa)

-

This compound (IDA)

Procedure:

-

Seed Caco-2 cells on Transwell inserts at a density of 1 x 10^5 cells/cm².

-

Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Measure the transepithelial electrical resistance (TEER) using a Voltohmmeter to confirm monolayer integrity (TEER > 250 Ω·cm²).

-

Treat the Caco-2 monolayers with IDA at various concentrations in the apical chamber for a specified duration (e.g., 24 hours). A vehicle control should be included.

-

After treatment, measure the TEER again to assess changes in barrier integrity.

-

To measure paracellular permeability, add FITC-dextran to the apical chamber and incubate for 2-4 hours.

-

Collect samples from the basolateral chamber and measure the fluorescence intensity to determine the amount of FITC-dextran that has passed through the monolayer.

-

Cell lysates can be harvested for western blot analysis of tight junction proteins (e.g., ZO-1, occludin, claudin-1).

Quantitative Analysis of IDA in Fecal Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of IDA from fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Lyophilized fecal samples

-

Internal standard (e.g., deuterated IDA)

-

Extraction solvent (e.g., methanol (B129727) with 0.1% formic acid)

-

LC-MS/MS system with a C18 column

Procedure:

-

Weigh a precise amount of lyophilized fecal sample (e.g., 50 mg).

-

Add a known amount of internal standard.

-

Add the extraction solvent, vortex thoroughly, and sonicate to ensure complete extraction.

-

Centrifuge the samples at high speed to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

Inject the filtered extract into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient on a C18 column.

-

Detect and quantify IDA using multiple reaction monitoring (MRM) mode, based on specific precursor-product ion transitions for IDA and the internal standard.

-

Generate a standard curve using known concentrations of IDA to accurately quantify the amount in the fecal samples.

Conclusion and Future Directions

This compound, a metabolite produced by the gut microbiota, is a potent signaling molecule that plays a significant role in maintaining gut homeostasis. Its ability to enhance intestinal barrier function and modulate immune responses through the activation of AHR and PXR signaling pathways makes it a promising candidate for therapeutic development, particularly for inflammatory bowel diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the mechanisms of action and therapeutic potential of IDA.